2-Methyl-4-(methylsulfonyl)aniline
Overview
Description
“2-Methyl-4-(methylsulfonyl)aniline” is a chemical compound with the molecular formula C7H9NO2S . It is used as a pharmaceutical intermediate . A series of 4-(methylsulfonyl)aniline derivatives were synthesized to obtain new compounds as potential anti-inflammatory agents with expected selectivity against COX-2 enzyme .
Synthesis Analysis
A series of 4-(methylsulfonyl)aniline derivatives were synthesized to obtain new compounds as potential anti-inflammatory agents . The synthesis process involved the incorporation of the 4-(methylsulfonyl)aniline pharmacophore into naproxen, indomethacin, diclofenac, and mefenamic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H9NO2S . The average mass is 171.217 Da and the monoisotopic mass is 171.035400 Da .
Physical and Chemical Properties Analysis
“this compound” is a solid crystalline substance . It has a molecular weight of 171.22 g/mol .
Scientific Research Applications
Chemoselective Reactions
2-Methyl-4-(methylsulfonyl)aniline and its derivatives are utilized in chemoselective reactions. For instance, Baiazitov et al. (2013) describe the selective displacement of chloride and sulfone groups in reactions involving weak bases, anilines, and secondary aliphatic amines. The selectivity of these reactions varies depending on the structure of the primary aliphatic amines involved. This research highlights the potential of this compound in various synthetic chemical applications (Baiazitov et al., 2013).
Synthesis of Indolin-2-ones
Liu et al. (2017) developed a method for assembling 3-((arylsulfonyl)methyl)indolin-2-ones using anilines, N-arylacrylamides, and DABCO·(SO2)2. This one-pot reaction, efficient in dichloroethane, indicates the role of this compound in the synthesis of sulfonated oxindoles (Liu, Zheng, & Wu, 2017).
Anti-Inflammatory Agents
Mahdi et al. (2012) explored the synthesis of 4-(methylsulfonyl)aniline derivatives as potential anti-inflammatory agents. Their research involved evaluating the in vivo acute anti-inflammatory activity of these compounds, revealing significant reductions in paw edema. This study suggests the importance of 4-(methylsulfonyl)aniline pharmacophore in developing new anti-inflammatory drugs (Mahdi, Mohammed, & Abdul Kadhum Jassim, 2012).
Structural Characterization Studies
Mphahlele and Maluleka (2021) conducted a study focusing on the structural characterization of N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide. Their work involved nuclear magnetic resonance, infrared, mass spectrometric techniques, and X-ray diffraction analysis. This research highlights the application of this compound in detailed structural studies (Mphahlele & Maluleka, 2021).
Alkylating Agent in Polymer Synthesis
Shouji et al. (1994) discussed the synthesis of poly(sulfonium cation) as an alkylating agent. This research demonstrated the use of methyl 4-phenylthiophenyl sulfoxide in producing poly(methyl-4-phenylthiophenylsulfonium) with applications in alkylating various organic compounds, including aniline. The role of this compound in this context is significant in polymer chemistry (Shouji, Nishimura, Yamamoto, & Tsuchida, 1994).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-4-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-5-7(12(2,10)11)3-4-8(6)9/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQJEYKNLZWXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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